molecular formula C12H17NO2 B091512 2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide CAS No. 17117-08-7

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Cat. No. B091512
CAS RN: 17117-08-7
M. Wt: 207.27 g/mol
InChI Key: HAXFEUIMWUBQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide, commonly known as OH-PCP or PHP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s as a potential anesthetic agent, but its use in humans was discontinued due to its potent hallucinogenic effects. However, OH-PCP has gained attention in recent years as a research tool in the field of neuroscience due to its unique pharmacological properties.

Mechanism Of Action

OH-PCP binds to a specific site on the NMDA receptor, which results in the inhibition of the receptor's function. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a disruption of the normal communication between neurons. OH-PCP also affects other neurotransmitter systems, including dopamine and serotonin, which are involved in mood regulation and reward processing.

Biochemical And Physiological Effects

OH-PCP produces a range of physiological and psychological effects, including dissociation, hallucinations, and altered perception of time and space. It also affects motor coordination and can cause ataxia, or loss of control of voluntary movements. OH-PCP has been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.

Advantages And Limitations For Lab Experiments

OH-PCP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, OH-PCP has several limitations, including its potential for abuse and its side effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on OH-PCP and related dissociative drugs. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and safety profiles. Another area of research is the use of OH-PCP as a tool to study the neurobiological basis of addiction and substance abuse. Finally, OH-PCP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.

Synthesis Methods

OH-PCP can be synthesized through a multi-step process starting with the reaction of cyclohexanone with methylamine to form 2-methylamino-cyclohexanone. This intermediate is then reacted with pyridine to form the final product, OH-PCP. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain a pure product.

Scientific Research Applications

OH-PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs on the central nervous system. It has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. OH-PCP has also been used to study the role of the NMDA receptor in the development and treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.

properties

CAS RN

17117-08-7

Product Name

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3

InChI Key

HAXFEUIMWUBQGW-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O

synonyms

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Origin of Product

United States

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